7-[(3-methoxybenzyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
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Overview
Description
7-[(3-methoxybenzyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a synthetic compound that has shown potential in scientific research. It is a pyrazolopyrazine derivative that has been synthesized through various methods.
Scientific Research Applications
Antiproliferative Effects on Cancer Cells
Researchers have developed conformationally rigid analogs to study antiproliferative agents in melanoma, leading to the synthesis of phenyl-6,8-dihydropyrazolo[3,4-b][1,4]diazepin-7(1H)-one derivatives. These compounds have shown competitive antiproliferative activities against melanoma and hematopoietic cell lines, with some exhibiting potent activities comparable to sorafenib, a reference standard. These derivatives have been confirmed as potent and selective Raf kinases inhibitors and also mild inhibitors of PI3Kα, indicating their potential in cancer therapeutics (Hyangmi Kim et al., 2011).
Cytotoxicity of Pyrazolo[1,5-a]pyrimidine Derivatives
The synthesis and characterization of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their reaction to form pyrazolo[1,5-a]pyrimidine derivatives have been investigated. These new compounds were evaluated for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, contributing to research in anticancer drug development (Ashraf S. Hassan et al., 2014).
Selective Raf Kinase Inhibitors in Melanoma Cells
The synthesis of a novel series of N-(5-amino-1-(4-methoxybenzyl)-1H-pyrazol-4-yl amide derivatives has been described, showing competitive antiproliferative activities against the A375P melanoma cell line. Among these compounds, specific derivatives exhibited potent activities and were found to be potent and selective inhibitors of B-Raf V600E and C-Raf, indicating their potential as melanoma therapeutics (Mi-hyun Kim et al., 2011).
Multifunctional Additives for Lubricating Oils
Research has also been conducted on the synthesis of specific pyrazole derivatives and their evaluation as multifunction additives for medium lubricating oils. These compounds have been evaluated for their effectiveness as copper corrosion inhibitors, anti-rust, and antioxidants, indicating their potential industrial applications beyond the pharmaceutical field (Ahmad R. Salih et al., 2022).
Pro-Apoptotic Mitochondrial Targeted Agents
Studies on the synthesis of 1,4-dihydrobenzothiopyrano[4,3-c]pyrazole derivatives have explored their antiproliferative activity on human tumor cell lines, showing significant capacity to inhibit cell growth through the induction of the mitochondrial permeability transition (MPT), highlighting a novel approach to cancer treatment (L. Dalla Via et al., 2009).
Future Directions
properties
IUPAC Name |
7-[(3-methoxyphenyl)methylamino]-2-phenyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-26-16-9-5-6-14(10-16)12-21-19-13-22-20(25)18-11-17(23-24(18)19)15-7-3-2-4-8-15/h2-11,19,21H,12-13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYCONHNZUGSNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC2CNC(=O)C3=CC(=NN23)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(3-methoxybenzyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one |
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